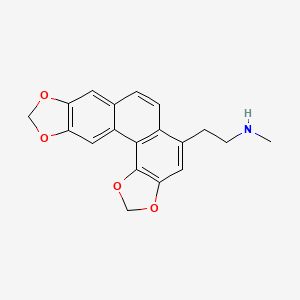

Seconeolitsine

Description

BenchChem offers high-quality Seconeolitsine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Seconeolitsine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-methyl-2-(4,6,16,18-tetraoxapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),2(10),3(7),8,11,13,15(19)-heptaen-9-yl)ethanamine |

InChI |

InChI=1S/C19H17NO4/c1-20-5-4-12-7-17-19(24-10-23-17)18-13(12)3-2-11-6-15-16(8-14(11)18)22-9-21-15/h2-3,6-8,20H,4-5,9-10H2,1H3 |

InChI Key |

HVQPSXFBBUUAHU-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC1=CC2=C(C3=C1C=CC4=CC5=C(C=C43)OCO5)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Seconeolitsine: A Deep Dive into its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising antibacterial agent, particularly against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis.[1][2] Its novel mechanism of action, targeting a crucial bacterial enzyme distinct from the targets of many current antibiotic classes, makes it a compelling candidate for further drug development. This technical guide provides an in-depth exploration of the core mechanism of action of seconeolitsine, supported by quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and effects.

Primary Molecular Target and Mechanism

The principal target of seconeolitsine is bacterial DNA topoisomerase I (Topo I) .[1][2] Topoisomerases are essential enzymes that resolve topological challenges in DNA that arise during replication, transcription, and recombination.[3][4] Bacterial Topo I functions primarily to relax negatively supercoiled DNA.[3]

Seconeolitsine acts as a catalytic inhibitor of Topo I.[3] Unlike "poison" inhibitors, which stabilize the covalent Topo I-DNA cleavage complex and lead to DNA strand breaks, seconeolitsine interferes with the enzymatic cycle of Topo I without trapping this intermediate.[3][5][6][7] This inhibition of Topo I's relaxation activity leads to an accumulation of excessive negative supercoiling in the bacterial chromosome.[2][3]

The resulting hyper-negative supercoiling state triggers a significant, coordinated global transcriptional response in the bacteria, ultimately disrupting essential cellular processes and leading to growth inhibition and cell death.[1][2] Notably, seconeolitsine exhibits a high degree of selectivity for bacterial Topo I, with minimal impact on human cell viability at therapeutic concentrations.[2] While some partial inhibition of human topoisomerase I has been observed, it occurs at significantly higher concentrations (50 µM), with a minor effect on neutrophil viability at 100 µM.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on seconeolitsine, providing insights into its potency and efficacy.

Table 1: In Vitro Activity of Seconeolitsine

| Parameter | Organism | Value | Reference |

| MIC | S. pneumoniae (including FQ-resistant strains) | ~10 µM | [1] |

| Topo I Inhibition | S. pneumoniae | ~17 µM | [3] |

| Cell Growth Inhibition | S. pneumoniae | ~17 µM | [3] |

| Post-antibiotic Effect (Planktonic) | Fluoroquinolone-susceptible S. pneumoniae | 1.00 - 1.87 h | [2][8] |

| Post-antibiotic Effect (Biofilm) | Fluoroquinolone-susceptible S. pneumoniae | 0.84 - 2.31 h | [2][8] |

| Biofilm Thickness Reduction | S. pneumoniae | 2.91 ± 0.43 µm (vs. 7.18 µm for Levofloxacin) | [2][8] |

Table 2: In Vivo Efficacy of Seconeolitsine in a Mouse Model of S. pneumoniae Infection

| Parameter | Dosage | Result | Reference |

| Protection at 48h | 40 mg/kg | 70% survival (p < 0.001) | [1][9] |

| Bacteremia Reduction | 5 - 40 mg/kg | Significant reduction in bacterial load in blood | [1] |

| Long-term Survival (7 days) | 5 - 40 mg/kg | 40% - 50% survival (p < 0.01) | [1] |

Table 3: Pharmacokinetic Parameters of Seconeolitsine vs. Levofloxacin in Mice

| Parameter | Seconeolitsine | Levofloxacin | Reference |

| Cmax (µg/mL) | 1.6 | 14.7 | [1][9] |

| AUC0-12h (µg·h/mL) | 5 | 17.3 | [1][9] |

| Plasma Protein Binding (at 1 µg/mL) | 40% | 12% (at 5 µg/mL) | [1][9] |

| Plasma Protein Binding (at 50 µg/mL) | 80% | 33% | [1][9] |

Key Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of seconeolitsine.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of seconeolitsine.

-

Bacterial Strains and Growth Conditions: S. pneumoniae strains are grown in a casein hydrolysate-based medium (AGCH) with 0.3% sucrose.[1]

-

Preparation of Antibiotic Solutions: A stock solution of seconeolitsine is prepared in dimethyl sulfoxide (DMSO) and then serially diluted in the AGCH medium in a 96-well microtiter plate.[1]

-

Inoculation: Bacterial cultures are grown to a specific optical density and then diluted and inoculated into the wells containing the antibiotic dilutions.[2]

-

Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere.[2]

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that results in no visible growth of the bacteria after a defined incubation period.[8]

Topoisomerase I Activity Assay (Gel-Based)

This assay assesses the inhibitory effect of seconeolitsine on the DNA relaxation activity of Topo I.

-

Substrate: Supercoiled plasmid DNA is used as the substrate for the enzyme.[3]

-

Enzyme Reaction: Purified bacterial Topo I is incubated with the supercoiled plasmid DNA in the presence of varying concentrations of seconeolitsine. A control reaction without the inhibitor is also included.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis.[3]

-

Visualization: The DNA bands are visualized by staining with ethidium bromide.[3]

-

Analysis: The inhibition of Topo I activity is determined by the reduction in the amount of relaxed plasmid DNA and the persistence of the supercoiled form. The supercoiled plasmid migrates faster in the gel than the relaxed form.[3]

In Vivo Efficacy in a Murine Sepsis Model

This protocol evaluates the protective effect of seconeolitsine against a lethal S. pneumoniae infection.

-

Animal Model: Mice are used for the infection model.[1]

-

Infection: Mice are infected with a lethal dose of a fluoroquinolone-resistant strain of S. pneumoniae.[1]

-

Treatment: Seconeolitsine (e.g., 5 to 40 mg/kg) or a control vehicle (PBS with 1% DMSO) is administered to the mice, typically every 12 hours for a specified duration (e.g., two days).[1][9]

-

Monitoring: The survival of the mice is monitored over a period of time (e.g., 7 days).[1]

-

Bacteremia Measurement: At specific time points post-infection (e.g., 24 and 48 hours), blood samples are collected to determine the bacterial load (colony-forming units per milliliter).[1][4]

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental processes related to seconeolitsine's mechanism of action.

Caption: Mechanism of Seconeolitsine Action on Bacterial DNA Topology.

Caption: Workflow for a Gel-Based Topoisomerase I Inhibition Assay.

Conclusion and Future Directions

Seconeolitsine's mechanism as a catalytic inhibitor of bacterial DNA topoisomerase I distinguishes it from many existing antibiotics and underscores its potential for treating infections caused by resistant pathogens. The accumulation of hyper-negatively supercoiled DNA and the subsequent global transcriptional disruption present a potent and selective antibacterial strategy. The quantitative data from in vitro and in vivo studies further support its development.

Future research should focus on a more detailed characterization of the downstream signaling pathways affected by the seconeolitsine-induced topological stress. A deeper understanding of the specific genes and cellular processes dysregulated by this mechanism could reveal synergistic therapeutic targets. Furthermore, medicinal chemistry efforts to optimize the pharmacokinetic and pharmacodynamic properties of seconeolitsine and its analogs could lead to the development of a new class of highly effective antibiotics.

References

- 1. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 3. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerases as Anticancer Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of Seconeolitsine and N-methyl-seconeolitsine: Potent Inhibitors of Bacterial DNA Topoisomerase I

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of two closely related phenanthrene alkaloids, Seconeolitsine and N-methyl-seconeolitsine. Both compounds have emerged as promising antibacterial agents due to their targeted inhibition of bacterial DNA topoisomerase I, a crucial enzyme for bacterial survival. This document summarizes their biological activity, mechanism of action, and available pharmacokinetic data, presenting quantitative information in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided, along with visualizations of the underlying molecular pathways and experimental workflows.

Core Compound Characteristics and Mechanism of Action

Seconeolitsine and N-methyl-seconeolitsine are semi-synthetic derivatives of boldine, a natural alkaloid.[1][2] Their primary mechanism of action is the inhibition of bacterial type IA DNA topoisomerase (Topo I), an enzyme responsible for relaxing DNA supercoils, which is essential for DNA replication and transcription.[3][4] By inhibiting Topo I, these compounds lead to an accumulation of excessive negative supercoiling in the bacterial chromosome, ultimately disrupting cellular processes and leading to bacterial cell death.[5] Notably, this mechanism of action is distinct from that of fluoroquinolone antibiotics, which target type II topoisomerases.[3][4] This makes Seconeolitsine and its N-methylated analog promising candidates for combating infections caused by fluoroquinolone-resistant bacteria.[2][3]

An important feature of these compounds is their selectivity for the bacterial enzyme. Studies have shown that they do not significantly inhibit human topoisomerase I at therapeutic concentrations, nor do they adversely affect human cell viability.[5][6]

Signaling Pathway of Topoisomerase I Inhibition

The following diagram illustrates the central role of DNA topoisomerase I in maintaining DNA topology and how its inhibition by Seconeolitsine and N-methyl-seconeolitsine disrupts this process.

Comparative Biological Activity

Both Seconeolitsine and N-methyl-seconeolitsine exhibit potent antibacterial activity, particularly against Gram-positive bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis.[3][5] They have been shown to be effective against multidrug-resistant strains, highlighting their therapeutic potential.[2]

Table 1: Comparative Inhibitory Activity

| Parameter | Seconeolitsine | N-methyl-seconeolitsine | Organism/Enzyme | Reference |

| Effective Concentration (Cell Growth Inhibition) | ~10-17 µM | ~10-17 µM | Streptococcus pneumoniae | [1][2][3][6] |

| IC50 (Topoisomerase I Inhibition) | 5.6 µM | 8.4 µM | Mycobacterium tuberculosis | [5][7] |

| MIC Range | 1.95–15.6 µM | 1.95–15.6 µM | Mycobacterium tuberculosis | [5][7] |

Pharmacokinetic Profiles

Pharmacokinetic data is crucial for the clinical development of new drug candidates. To date, in vivo studies have primarily focused on Seconeolitsine.

Table 2: Pharmacokinetic Parameters of Seconeolitsine in Mice

| Parameter | Value | Conditions | Reference |

| Cmax (Peak Serum Concentration) | 1.6 ± 0.3 µg/mL | Single 40 mg/kg subcutaneous dose | [3] |

| Cmin (Minimum Serum Concentration) | 0.3 ± 0.04 µg/mL | Single 40 mg/kg subcutaneous dose | [3] |

| t1/2 (Elimination Half-life) | 7.8 h | Single 40 mg/kg subcutaneous dose | [3] |

| Plasma Protein Binding | 40% - 80% | Concentration-dependent (1 µg/mL and 50 µg/mL) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Seconeolitsine and N-methyl-seconeolitsine.

Bacterial DNA Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by DNA topoisomerase I.

Materials:

-

Purified bacterial DNA topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M NaCl, 10 mM MgCl2)

-

Test compounds (Seconeolitsine, N-methyl-seconeolitsine) dissolved in a suitable solvent (e.g., DMSO)

-

5x Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Sterile microcentrifuge tubes

-

Incubator at 37°C

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, add:

-

2 µL of 10x topoisomerase I reaction buffer

-

200 ng of supercoiled plasmid DNA

-

Test compound at various concentrations (or solvent control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of a suitable dilution of purified topoisomerase I enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of 5x loading dye.

-

Load the samples onto a 1% agarose gel in 1x TAE buffer.

-

Perform electrophoresis at a constant voltage until the DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analyze the results: Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in a higher proportion of the supercoiled form remaining.

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Streptococcus pneumoniae)

-

Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth supplemented with lysed horse blood for S. pneumoniae)

-

Test compounds (Seconeolitsine, N-methyl-seconeolitsine)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator with appropriate atmospheric conditions (e.g., 5% CO2 for S. pneumoniae)

Procedure:

-

Prepare a stock solution of the test compound and perform serial two-fold dilutions in the growth medium in a 96-well plate.

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no drug) and a negative control (medium only).

-

Incubate the plate at 35-37°C for 18-24 hours in the appropriate atmosphere.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of novel antibacterial compounds like Seconeolitsine and N-methyl-seconeolitsine.

Conclusion

Seconeolitsine and N-methyl-seconeolitsine are potent inhibitors of bacterial DNA topoisomerase I with comparable in vitro activity against clinically relevant pathogens, including multidrug-resistant strains. Their unique mechanism of action makes them attractive candidates for further development, particularly for infections where resistance to existing antibiotics is a concern. While Seconeolitsine has undergone some in vivo characterization, further studies, especially on the pharmacokinetic profile of N-methyl-seconeolitsine, are warranted to fully elucidate the therapeutic potential of this promising class of antibacterial agents.

References

- 1. New Alkaloid Antibiotics That Target the DNA Topoisomerase I of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains [mdpi.com]

- 3. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Seconeolitsine: A Technical Guide to a Novel Bacterial DNA Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising antibacterial agent with a novel mechanism of action. It selectively inhibits bacterial DNA topoisomerase I (Topo I), an essential enzyme for managing DNA topology during replication and transcription. This targeted action makes seconeolitsine effective against a range of bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis. Notably, it exhibits this bactericidal activity with minimal impact on human cell viability, distinguishing it from traditional topoisomerase inhibitors used in chemotherapy. This technical guide provides an in-depth overview of seconeolitsine, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new targets. Bacterial DNA topoisomerase I represents a compelling, underexploited target. Seconeolitsine is a catalytic inhibitor of this enzyme, meaning it interferes with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism that can lead to toxicity in host cells.[1] By inhibiting Topo I, seconeolitsine induces an increase in negative DNA supercoiling in bacteria, triggering a global transcriptional response and ultimately leading to cell death.[2][3] This guide serves as a comprehensive resource for researchers investigating seconeolitsine or other novel bacterial topoisomerase inhibitors.

Mechanism of Action

Seconeolitsine functions as a catalytic inhibitor of bacterial DNA topoisomerase I. Unlike topoisomerase poisons which trap the enzyme-DNA cleavage complex, seconeolitsine prevents the enzyme from relaxing supercoiled DNA.[1] This leads to an accumulation of excessive negative supercoiling in the bacterial chromosome.[3][4] This topological stress disrupts critical cellular processes that are sensitive to DNA conformation, including transcription and replication, ultimately resulting in bacterial cell death. Evidence for this mechanism includes the observation of hypernegative supercoiling of plasmids in bacteria treated with seconeolitsine and the fact that bacterial strains overexpressing Topo I show increased resistance to the compound.[3]

References

- 1. Mechanisms of resistance in a human cell line exposed to sequential topoisomerase poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 4. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of Seconeolitsine in bacteria

An In-Depth Technical Guide to the Biological Activity of Seconeolitsine in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Seconeolitsine, a novel antibacterial agent, with a specific focus on its effects against bacteria. The information presented is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Seconeolitsine is a semi-synthetic phenanthrene alkaloid derived from boldine.[1] It has emerged as a promising antibacterial compound with a unique mechanism of action, distinguishing it from many currently available antibiotics. This guide will delve into its mechanism of action, antibacterial spectrum, and quantitative measures of its efficacy, along with the experimental protocols used to determine these activities.

Mechanism of Action

Seconeolitsine exerts its antibacterial effect by targeting and inhibiting bacterial DNA topoisomerase I (Topo I).[2][3][4] Topoisomerases are essential enzymes that control the topological state of DNA, which is crucial for DNA replication and transcription.[2][5]

In contrast to the widely used fluoroquinolone antibiotics that target type II topoisomerases (DNA gyrase and topoisomerase IV), Seconeolitsine's inhibition of Topo I leads to an accumulation of negative supercoils in the bacterial DNA, a state known as hyper-negative supercoiling.[1][2][5][6] This aberrant DNA topology disrupts essential cellular processes, ultimately leading to bacterial cell death.[1][2] This distinct mechanism makes Seconeolitsine effective against bacterial strains that have developed resistance to fluoroquinolones.[1][2][7]

Caption: Mechanism of Action: Seconeolitsine vs. Fluoroquinolones.

Antibacterial Spectrum and Efficacy

Seconeolitsine has demonstrated significant bactericidal activity against both planktonic bacteria and biofilms, particularly of Streptococcus pneumoniae.[2][3][4][7] Notably, its efficacy extends to fluoroquinolone-resistant strains of S. pneumoniae.[1][2][7] Research has also indicated its potential against Mycobacterium tuberculosis.[1][2]

Quantitative Data

The following tables summarize the key quantitative data on the antibacterial activity of Seconeolitsine.

Table 1: Minimum Inhibitory Concentrations (MICs) of Seconeolitsine against Streptococcus pneumoniae

| Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) |

| R6 | Fluoroquinolone-Susceptible | 8 | 25[2] |

| Fluoroquinolone-Resistant Isolates | High-level resistance to levofloxacin and moxifloxacin | Susceptible | - |

Note: Specific MIC values for all resistant strains were not detailed in the provided search results, but all were reported to be susceptible to Seconeolitsine.[2] Other studies have reported inhibitory concentrations of approximately 10 µM and 17 µM.[1][5][6]

Table 2: Post-Antibiotic Effects (PAE) of Seconeolitsine and Fluoroquinolones against S. pneumoniae

| Bacterial State | Antibiotic | PAE Duration (hours) |

| Planktonic (Fluoroquinolone-Susceptible) | Seconeolitsine | 1.00 - 1.87[2][3][4][7] |

| Levofloxacin | 1.00 - 2.22[2][3][4][7] | |

| Moxifloxacin | 0.39 - 1.71[2][3][4][7] | |

| Biofilms | Seconeolitsine | 0.84 - 2.31[2][3][4][7] |

| Levofloxacin | 0.99 - 3.32[2][3][4][7] | |

| Moxifloxacin | 0.89 - 1.91[2][3][4][7] |

Table 3: Effect of Seconeolitsine on S. pneumoniae Biofilm Thickness

| Antibiotic | Biofilm Thickness (µm, Mean ± SD) |

| Seconeolitsine | 2.91 ± 0.43[2][3][4] |

| Levofloxacin | 7.18 ± 0.58[2][3][4] |

| Moxifloxacin | 17.08 ± 1.02[2][3][4] |

Table 4: In Vivo Efficacy of Seconeolitsine against Fluoroquinolone-Resistant S. pneumoniae in a Mouse Model

| Treatment | Dosage (mg/kg) | Survival Rate (%) |

| Seconeolitsine | 40 | 70[8] |

| Levofloxacin | 12.5 - 50 | 20[8] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Seconeolitsine against S. pneumoniae was determined using the microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]

-

Bacterial Culture: S. pneumoniae strains were cultured to a concentration of 10^5 colony-forming units (CFU)/ml.

-

Media: A casein hydrolysate-based medium (AGCH) supplemented with 0.3% sucrose and 0.2% yeast extract was used.[2]

-

Assay Setup: Serial two-fold dilutions of Seconeolitsine (and other tested antibiotics) were prepared in 96-well polystyrene microtiter plates. The final volume in each well was 200 µl.

-

Incubation: The plates were incubated at 37°C for 24 hours in an atmosphere containing 5% CO2.[1][2]

-

MIC Determination: The MIC was defined as the lowest concentration of the drug that resulted in no visible bacterial growth.[1][2]

Caption: Experimental Workflow for MIC Determination.

Summary of Seconeolitsine's Antibacterial Effects

The biological activity of Seconeolitsine against bacteria can be summarized by the following logical relationships:

Caption: Logical Flow of Seconeolitsine's Antibacterial Effects.

Conclusion

Seconeolitsine represents a significant development in the search for new antibacterial agents. Its novel mechanism of action, targeting bacterial DNA topoisomerase I, provides a critical advantage against pathogens that have developed resistance to existing antibiotic classes, such as fluoroquinolones. The potent bactericidal activity of Seconeolitsine against both planktonic cells and biofilms of clinically important bacteria like Streptococcus pneumoniae underscores its potential as a therapeutic candidate. Further research and development of Seconeolitsine and its derivatives are warranted to fully explore their clinical utility in treating bacterial infections.

References

- 1. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 3. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae. | Read by QxMD [read.qxmd.com]

- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Early-Stage Research Properties of Seconeolitsine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Seconeolitsine is a semi-synthetic phenanthrene alkaloid derived from boldine that has emerged as a promising antibacterial agent with a novel mechanism of action.[1] Early-stage research demonstrates its potent activity against multidrug-resistant bacteria, including fluoroquinolone-resistant Streptococcus pneumoniae, by specifically targeting DNA topoisomerase I (Topo I).[1][2] This inhibition leads to a disruption of DNA topology, triggering a global transcriptional response and ultimately bacterial cell death.[1][3] Unlike many antibiotics that act as "poison inhibitors," Seconeolitsine is a catalytic inhibitor of Topo I.[4] This guide provides a comprehensive overview of the foundational research on Seconeolitsine, detailing its pharmacological properties, the experimental protocols used for its evaluation, and its mechanism of action.

Core Mechanism of Action: DNA Topoisomerase I Inhibition

The primary molecular target of Seconeolitsine is the bacterial type IA topoisomerase, Topo I.[2][4] This enzyme is essential for controlling DNA topology by relaxing negatively supercoiled DNA, a process critical for replication and transcription.[2][4]

Seconeolitsine acts as a catalytic inhibitor, interfering with the enzyme's function without stabilizing the covalent DNA-enzyme cleavage complex.[4] This inhibition results in an accumulation of excessive negative DNA supercoiling within the bacterium.[2][3] The resulting topological stress is believed to trigger a widespread, coordinated transcriptional response, leading to bactericidal effects.[1][3] This mechanism is distinct from that of fluoroquinolones, which target type II topoisomerases (gyrase and topoisomerase IV).[1][2] This distinction makes Seconeolitsine a valuable candidate for treating infections caused by fluoroquinolone-resistant strains.[1][5]

Caption: Seconeolitsine's mechanism of action.

Pharmacological and In Vivo Properties

Quantitative analysis of Seconeolitsine reveals a distinct profile compared to established antibiotics like Levofloxacin. Its efficacy has been demonstrated in both in vitro and in vivo models, particularly against resistant pneumococcal strains.

Data Presentation: Quantitative Properties

| Parameter | Seconeolitsine | Levofloxacin | Organism/Model | Reference |

| In Vitro Activity | ||||

| Topo I / Cell Growth Inhibition | ~10-17 µM | N/A (Targets Topo II/IV) | S. pneumoniae | [1][3][4] |

| Post-Antibiotic Effect (Planktonic) | 1.00–1.87 h | 1.00–2.22 h | S. pneumoniae | [2] |

| Post-Antibiotic Effect (Biofilm) | 0.84–2.31 h | 0.99–3.32 h | S. pneumoniae | [6] |

| Biofilm Thickness Reduction | 2.91 ± 0.43 μm | 7.18 ± 0.58 μm | S. pneumoniae | [2][6] |

| In Vivo Efficacy | ||||

| Protective Dose (48h) | 40 mg/kg (70% survival) | 12.5-50 mg/kg (20% survival) | Mouse Sepsis Model (S. pneumoniae) | [1][5] |

| Long-term Survival (7 days) | 40-50% (at 5-40 mg/kg) | 0% | Mouse Sepsis Model (S. pneumoniae) | [1][7] |

| Pharmacokinetics | ||||

| Cmax | 1.6 µg/mL | 14.7 µg/mL | Mouse Serum | [1][5] |

| AUC (0-12h) | 5 µg·h/mL | 17.3 µg·h/mL | Mouse Serum | [1][5] |

| Plasma Protein Binding | 40% (at 1 µg/mL), 80% (at 50 µg/mL) | 12% (at 5 µg/mL), 33% (at 50 µg/mL) | Mouse Plasma | [1][5] |

| Human Cell Effects | ||||

| Human Topo I Inhibition | Partial inhibition at 50 µM | N/A | Human Topo I | [4] |

| Neutrophil Viability | Minor effect at 100 µM | N/A | Human Neutrophils | [3][4] |

Experimental Protocols

The following protocols are synthesized from methodologies described in the foundational research on Seconeolitsine and bacterial topoisomerase inhibitors.

Protocol: Topoisomerase I Relaxation Assay

This assay assesses the inhibitory effect of Seconeolitsine on the catalytic activity of Topo I by observing the relaxation of supercoiled plasmid DNA.

-

Reaction Mixture Preparation: In a 15-20 µL reaction volume, combine 0.5 µg of negatively supercoiled plasmid DNA (e.g., pBR322), 1 unit of purified S. pneumoniae Topo I, and the appropriate reaction buffer.

-

Compound Addition: Add Seconeolitsine at varying concentrations (e.g., 0 µM to 100 µM). A control reaction without the compound must be included.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes. To test for time-dependent inhibition, the enzyme may be pre-incubated with the compound before adding the DNA substrate.[3]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative like SYBR Green and visualize under UV light. Supercoiled DNA migrates fastest, while relaxed DNA migrates slowest. Inhibition is indicated by the persistence of the supercoiled DNA band at increasing compound concentrations.[4]

Caption: Workflow for Topo I plasmid relaxation assay.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the minimum concentration of Seconeolitsine required to inhibit the visible growth of S. pneumoniae.

-

Bacterial Culture: Grow S. pneumoniae strains in a suitable broth (e.g., casein hydrolysate-based medium) to the mid-logarithmic phase.[1]

-

Compound Dilution: Prepare a two-fold serial dilution of Seconeolitsine in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of ~5 x 10^5 CFU/mL. Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ environment for 20-24 hours, or until sufficient growth is observed in the positive control well.

-

MIC Reading: The MIC is defined as the lowest concentration of Seconeolitsine at which no visible bacterial growth (turbidity) is observed.[6]

Protocol: In Vivo Efficacy (Mouse Sepsis Model)

This protocol evaluates the protective effect of Seconeolitsine in a lethal systemic infection model.

-

Bacterial Preparation: Culture the target S. pneumoniae strain (e.g., a fluoroquinolone-resistant serotype 8 strain) to mid-log phase (~10^8 CFU/mL).[1] Prepare single-use aliquots for infection.

-

Animal Infection: Infect female mice (e.g., CD1) via intraperitoneal or intravenous injection with a lethal dose of the bacterial suspension.

-

Treatment Administration: At a specified time post-infection (e.g., 2 hours), begin treatment. Administer Seconeolitsine (e.g., 5, 10, 20, 40 mg/kg) or a control (vehicle or comparator antibiotic) via a relevant route (e.g., subcutaneous injection). Treatment is typically administered every 12 hours for two days.[1][5]

-

Monitoring: Monitor the mice for signs of illness and survival over a period of 7 days.[1]

-

Bacteremia Assessment (Optional): At set time points (e.g., 24 and 48 hours post-infection), collect blood samples to determine bacterial loads (CFU/mL) by plating serial dilutions on blood agar plates.[1]

-

Data Analysis: Compare survival curves between treated and control groups using statistical methods like the log-rank test.[7]

Caption: Experimental workflow for the mouse sepsis model.

Protocol: Pharmacokinetic Analysis by HPLC

This protocol outlines the measurement of Seconeolitsine concentrations in mouse serum.

-

Sample Collection: Administer a single dose of Seconeolitsine to mice. Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours) and process to obtain serum.

-

Standard Preparation: Prepare a standard curve of Seconeolitsine (e.g., 0-1000 µg/mL) in HPLC grade methanol.[7]

-

Chromatography:

-

Analysis: Inject prepared serum samples and standards into the HPLC system.

-

Quantification: Determine the concentration of Seconeolitsine in the serum samples by comparing peak areas to the standard curve. Use this data to calculate pharmacokinetic parameters such as Cmax and AUC.

Conclusion and Future Directions

Early-stage research has positioned Seconeolitsine as a compelling antibacterial candidate with significant potential. Its unique mechanism of action as a catalytic inhibitor of Topo I provides a clear advantage against pathogens resistant to existing drug classes, particularly fluoroquinolones. The compound demonstrates robust in vivo efficacy and a favorable pharmacokinetic profile that warrants further investigation. Future research should focus on lead optimization to enhance potency and drug-like properties, comprehensive toxicity profiling, and exploration of its activity against a broader spectrum of bacterial pathogens. Understanding the full scope of the transcriptional response to Seconeolitsine-induced DNA stress could also unveil new insights into bacterial physiology and additional therapeutic targets.

References

- 1. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Seconeolitsine's Impact on Bacterial DNA Topology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, presents a novel antibacterial mechanism by targeting DNA topoisomerase I (Topo I). Unlike fluoroquinolones that inhibit type II topoisomerases, seconeolitsine's unique mode of action leads to significant disruption of bacterial DNA topology, specifically inducing hypernegative supercoiling. This targeted disruption of DNA homeostasis is effective against a range of bacteria, including multidrug-resistant strains of Streptococcus pneumoniae and Mycobacterium tuberculosis. This technical guide provides an in-depth analysis of seconeolitsine's effect on bacterial DNA topology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.

Introduction: The Role of DNA Topology in Bacteria

The bacterial chromosome is a highly organized and dynamic structure maintained within the nucleoid. The topological state of this DNA, particularly its degree of supercoiling, is critical for essential cellular processes including DNA replication, transcription, and recombination.[1][2] This delicate balance of DNA topology is primarily regulated by the opposing actions of two main types of enzymes:

-

DNA Gyrase (a type II topoisomerase): Actively introduces negative supercoils into DNA in an ATP-dependent manner. This activity is crucial for compacting the bacterial chromosome and facilitating strand separation during replication and transcription.[3][4]

-

DNA Topoisomerase I (a type IA topoisomerase): Relaxes negatively supercoiled DNA, preventing the accumulation of excessive torsional stress.[5]

-

DNA Topoisomerase IV (a type II topoisomerase): Primarily responsible for decatenating daughter chromosomes following replication, allowing for proper segregation into daughter cells. It also plays a role in relaxing positive supercoils generated ahead of the replication fork.[6][7]

The coordinated activity of these enzymes maintains a homeostatic level of negative supercoiling, which is essential for bacterial viability.[3] Disruption of this balance is a proven strategy for effective antibacterial agents.

Seconeolitsine: Mechanism of Action

Seconeolitsine's primary molecular target is bacterial DNA topoisomerase I.[3][8] By inhibiting this enzyme, seconeolitsine effectively removes the primary "brake" on DNA gyrase's activity. The unopposed action of DNA gyrase leads to a significant increase in negative DNA supercoiling, a state referred to as hypernegative supercoiling.[3][8] This aberrant topological state has profound downstream consequences:

-

Altered Gene Expression: The transcriptional machinery is sensitive to changes in DNA supercoiling. The hypernegative supercoiling induced by seconeolitsine triggers a global transcriptional response, altering the expression of numerous genes.[1][9]

-

Disruption of DNA Replication: Extreme levels of negative supercoiling can impede the progression of the replication fork, ultimately halting DNA synthesis.

-

Inhibition of Cell Growth: The cumulative effect of these disruptions leads to the cessation of bacterial growth and, ultimately, cell death.[3]

Evidence for the in vivo targeting of Topo I by seconeolitsine is supported by observations that overexpression of the enzyme in S. pneumoniae confers protection against the drug's inhibitory effects.[3] Furthermore, docking calculations suggest that seconeolitsine interacts with the nucleotide-binding site of Topo I.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of seconeolitsine against Streptococcus pneumoniae.

Table 1: In Vitro Inhibitory Activity

| Parameter | Value | Organism(s) | Reference(s) |

| Topo I Inhibition (IC₅₀) | ~4 µM | Dickeya dadantii | [3] |

| Topo I Activity & Cell Growth Inhibition | ~10-17 µM | S. pneumoniae | [3] |

| Minimal Inhibitory Concentration (MIC) | Varies by strain | S. pneumoniae | [8] |

Table 2: Bactericidal and Post-Antibiotic Effects (PAE) Against S. pneumoniae

| Activity | Seconeolitsine | Levofloxacin | Moxifloxacin | Reference(s) |

| PAE (Planktonic, FQ-susceptible) | 1.00 - 1.87 h | 1.00 - 2.22 h | 0.39 - 1.71 h | [8] |

| PAE (Biofilm) | 0.84 - 2.31 h | 0.99 - 3.32 h | 0.89 - 1.91 h | [8] |

Table 3: Anti-Biofilm Activity Against S. pneumoniae

| Parameter | Seconeolitsine | Levofloxacin | Moxifloxacin | Reference(s) |

| Biofilm Thickness Reduction | 2.91 ± 0.43 µm | 7.18 ± 0.58 µm | 17.08 ± 1.02 µm | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of seconeolitsine.

DNA Topoisomerase I Relaxation Assay

This assay measures the ability of seconeolitsine to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

Materials:

-

Purified bacterial DNA Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pUC18)

-

10x Topoisomerase I reaction buffer

-

Seconeolitsine stock solution (in DMSO)

-

Nuclease-free water

-

5x DNA loading dye

-

Agarose

-

1x TAE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

Reaction Setup: On ice, prepare a series of 1.5 mL microcentrifuge tubes. To each tube, add 2 µL of 10x Topoisomerase I reaction buffer and 200-500 ng of supercoiled plasmid DNA.

-

Inhibitor Addition: Add varying concentrations of seconeolitsine to the reaction tubes. Include a "no inhibitor" control and a "DMSO only" vehicle control. Pre-incubate the enzyme with the inhibitor for 10 minutes at 37°C.

-

Enzyme Addition: Add a predetermined amount of Topoisomerase I (typically the amount needed to fully relax the plasmid in the absence of an inhibitor) to each tube. The final reaction volume should be 20 µL.

-

Incubation: Incubate the reactions for 15-30 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 5 µL of 5x DNA loading dye (containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at a constant voltage until the DNA forms have separated. Supercoiled DNA migrates faster than relaxed DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light. The degree of inhibition is determined by the persistence of the supercoiled DNA band at increasing concentrations of seconeolitsine.

In Vivo DNA Supercoiling Analysis

This method assesses the topological state of a reporter plasmid isolated from bacteria treated with seconeolitsine.

Materials:

-

Bacterial culture (S. pneumoniae) harboring a small plasmid (e.g., pUC18)

-

Growth medium (e.g., AGCH)

-

Seconeolitsine

-

Plasmid miniprep kit

-

Chloroquine

-

Agarose

-

1x TAE buffer

Protocol:

-

Bacterial Culture: Grow the bacterial culture to mid-log phase.

-

Drug Treatment: Treat the culture with a specific concentration of seconeolitsine (e.g., 0.5x MIC) for a defined period (e.g., 15 minutes). Include an untreated control.

-

Plasmid Isolation: Immediately harvest the cells and isolate the plasmid DNA using a standard miniprep kit.

-

Chloroquine Gel Electrophoresis: Prepare a 1% agarose gel in 1x TAE buffer containing an intercalating agent like chloroquine (typically 0.5-2.5 µg/mL). Chloroquine unwinds negatively supercoiled DNA; at a certain concentration, more negatively supercoiled topoisomers will migrate faster.

-

Electrophoresis: Load equal amounts of plasmid DNA from treated and untreated samples onto the gel. Run the gel at a low voltage overnight.

-

Visualization: Stain (if not already in the gel), destain, and visualize the DNA. An increase in the migration of the plasmid from seconeolitsine-treated cells compared to the control indicates an increase in negative supercoiling.

Minimal Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of seconeolitsine that inhibits visible bacterial growth.

Materials:

-

S. pneumoniae strain

-

Appropriate growth medium (e.g., AGCH)

-

Seconeolitsine stock solution

-

96-well microtiter plates

Protocol:

-

Prepare Inoculum: Grow an overnight culture of S. pneumoniae. Dilute the culture to a standardized concentration of approximately 10⁵ CFU/mL in fresh medium.

-

Serial Dilutions: In a 96-well plate, prepare serial 2-fold dilutions of seconeolitsine in the growth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria).

-

Incubation: Incubate the plate at 37°C for 24 hours in a 5% CO₂ atmosphere.

-

Read Results: The MIC is defined as the lowest concentration of seconeolitsine at which there is no visible growth (turbidity).

Conclusion and Future Directions

Seconeolitsine represents a promising new class of antibacterial agents with a distinct mechanism of action from currently used antibiotics. Its ability to inhibit DNA topoisomerase I and induce hypernegative supercoiling provides a powerful tool against bacterial pathogens, including those resistant to conventional drugs like fluoroquinolones. The data clearly demonstrate its potent bactericidal and anti-biofilm activities. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, further elucidating its interaction with Topo I at a structural level, and exploring its efficacy against a broader spectrum of bacterial pathogens. The development of Topo I inhibitors like seconeolitsine is a critical step in addressing the growing challenge of antimicrobial resistance.

References

- 1. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low-Load Compression Testing: a Novel Way of Measuring Biofilm Thickness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of Biofilm Thickness [biofilmbook.hypertextbookshop.com]

- 9. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

Investigating the Antibacterial Spectrum of Seconeolitsine: A Technical Guide

Introduction

Seconeolitsine is a semi-synthetic phenanthrene alkaloid derived from boldine that has emerged as a promising antibacterial agent.[1] It is particularly noted for its activity against multidrug-resistant bacteria, including strains resistant to commonly used antibiotics like fluoroquinolones.[1][2] This technical guide provides an in-depth overview of the antibacterial spectrum, mechanism of action, and experimental protocols related to Seconeolitsine, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of DNA Topoisomerase I

Seconeolitsine's primary antibacterial activity stems from its role as a specific inhibitor of bacterial DNA topoisomerase I (Topo I).[3][4][5] Topoisomerases are essential enzymes that control the topological state of DNA, which is crucial for processes like replication, transcription, and recombination.[1][6]

In many bacteria, including Streptococcus pneumoniae, Topo I is the main enzyme responsible for relaxing negatively supercoiled DNA.[5][6] By inhibiting Topo I, Seconeolitsine causes an accumulation of excessive negative supercoiling in the bacterial DNA.[1][5] This topological stress disrupts critical cellular processes that rely on normal DNA conformation, ultimately leading to the inhibition of bacterial growth and cell death.[7] This mechanism is distinct from that of fluoroquinolones, which target type II topoisomerases (DNA gyrase and topoisomerase IV).[1][4]

Studies have shown that Seconeolitsine acts as a catalytic inhibitor of Topo I.[6] Importantly, at therapeutic concentrations, Seconeolitsine does not significantly inhibit human topoisomerase I or affect the viability of human cells, suggesting a favorable selectivity profile for targeting bacterial enzymes.[4][7]

Caption: Seconeolitsine's mechanism of action.

Antibacterial Spectrum

Seconeolitsine has demonstrated significant activity against key bacterial pathogens, particularly Gram-positive bacteria. Its efficacy extends to strains that have developed resistance to other antibiotic classes.

The primary targets identified for Seconeolitsine are:

-

Streptococcus pneumoniae : Seconeolitsine is effective against various strains of S. pneumoniae, including multidrug-resistant and fluoroquinolone-resistant clinical isolates.[1] It has shown potent bactericidal activity against both planktonic bacteria and biofilms of this species.[3][8]

-

Mycobacterium tuberculosis : The compound also inhibits the growth of M. tuberculosis, including multidrug-resistant strains, highlighting its potential for treating respiratory pathogens.[1][4]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the quantitative data on the antibacterial activity of Seconeolitsine against various bacterial strains.

| Bacterial Species | Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | Reference |

| Streptococcus pneumoniae | R6 | Quality Control Strain | 8 | ~25 | [4] |

| Streptococcus pneumoniae | - | General | - | ~17 | [6][7] |

| Mycobacterium tuberculosis | Multiple Isolates | Multidrug-resistant | - | < 16 | [6] |

Experimental Protocols

The determination of Seconeolitsine's antibacterial activity typically involves standardized methods to ensure reproducibility and comparability of results. The primary assay used is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][4]

-

Preparation of Seconeolitsine Stock Solution : A stock solution of Seconeolitsine is prepared in a suitable solvent and then serially diluted.

-

Culture Medium : For S. pneumoniae, a specialized medium such as a casein hydrolysate-based medium (AGCH) supplemented with sucrose and yeast extract is used.[4]

-

Bacterial Inoculum Preparation : Bacterial strains are grown in an appropriate broth (e.g., Todd-Hewitt broth with yeast extract) to a mid-logarithmic phase, corresponding to an optical density of approximately 10⁸ Colony-Forming Units (CFU)/mL.[1] This culture is then diluted to the final testing concentration of 10⁵ CFU/mL.[4]

-

Assay Setup :

-

Using a 96-well microtiter plate, serial 2-fold dilutions of Seconeolitsine are prepared in the culture medium, typically ranging from 64 to 0.03 µg/mL.[4]

-

The standardized bacterial suspension is added to each well.

-

Positive control (broth with bacteria, no drug) and negative control (broth only) wells are included.[9]

-

-

Incubation : The plates are incubated at 37°C in a 5% CO₂ atmosphere for 18-24 hours.[1][4]

-

MIC Determination : The MIC is defined as the lowest concentration of Seconeolitsine that results in no visible growth of the bacterium.[1][4]

Caption: Workflow for MIC determination.

References

- 1. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae. | Read by QxMD [read.qxmd.com]

- 9. actascientific.com [actascientific.com]

Seconeolitsine: A Technical Guide to a Novel Bacterial Topoisomerase I Inhibitor

A Whitepaper for Researchers and Drug Development Professionals

Introduction: The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents with unique mechanisms of action. Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising candidate. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of seconeolitsine, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development Timeline

While a precise, publicly available timeline for the development of seconeolitsine is not available, a probable sequence of events can be constructed based on key publications. The development appears to have been primarily driven by research into novel antibacterial agents targeting DNA topoisomerase I.

-

Prior to 2011: Research into boldine and its derivatives as potential therapeutic agents was ongoing.

-

2011: The initial semi-synthesis and identification of seconeolitsine and N-methyl-seconeolitsine from boldine were described. These compounds were shown to effectively inhibit both the activity of Streptococcus pneumoniae DNA topoisomerase I (Topo I) and the growth of the bacteria at equivalent concentrations.[1]

-

2018: The activity of seconeolitsine and its derivatives was investigated against Mycobacterium tuberculosis. The study demonstrated that these compounds inhibit the growth of M. tuberculosis and that their target is the mycobacterial Topo I.[2][3]

-

2020: Further in-vitro studies compared the antibacterial activity of seconeolitsine with fluoroquinolones against S. pneumoniae, highlighting its efficacy against both planktonic bacteria and biofilms.[1][4]

-

2021: The in-vivo efficacy of seconeolitsine was demonstrated in a mouse model of invasive pneumococcal disease caused by fluoroquinolone-resistant S. pneumoniae. This study also provided initial pharmacokinetic data.[5][6]

As of late 2025, there is no publicly available information to suggest that seconeolitsine has entered human clinical trials. It is presumed to be in the preclinical stage of development.

Mechanism of Action: Inhibition of Bacterial DNA Topoisomerase I

Seconeolitsine exerts its antibacterial effect by specifically targeting and inhibiting bacterial DNA topoisomerase I (Topo I).[1][5] This enzyme is crucial for relaxing DNA supercoils that accumulate during replication and transcription.

The inhibition of Topo I by seconeolitsine leads to an increase in negative DNA supercoiling within the bacterial cell.[5] This aberrant superhelical density disrupts essential cellular processes that rely on a properly maintained DNA topology, ultimately leading to the cessation of bacterial growth and cell death.

Signaling Pathway Diagram

Caption: Mechanism of action of seconeolitsine.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for seconeolitsine.

Table 1: In Vitro Activity of Seconeolitsine

| Parameter | Organism | Value | Reference |

| Topo I Inhibition (IC50) | M. tuberculosis | 5.6 µM | [3] |

| D. dadantii | ~4 µM | ||

| Cell Growth Inhibition | S. pneumoniae | ~10-17 µM | [1] |

| Minimum Inhibitory Concentration (MIC) | S. pneumoniae (susceptible strains) | 8 µg/mL (25 µM) | [1] |

| S. pneumoniae (fluoroquinolone-resistant) | 8 µg/mL | [5] | |

| M. tuberculosis | 1.95–15.6 µM | [2][3] | |

| Post-antibiotic Effect (PAE) in S. pneumoniae | Fluoroquinolone-susceptible | 1.00 - 1.87 h | [4] |

| Fluoroquinolone-resistant | 0.84 - 2.31 h | [1][4] | |

| Biofilm Thickness Reduction in S. pneumoniae | Seconeolitsine | 2.91 ± 0.43 µm | [1][4] |

| Levofloxacin | 7.18 ± 0.58 µm | [1][4] | |

| Moxifloxacin | 17.08 ± 1.02 µm | [1][4] |

Table 2: Pharmacokinetic Parameters of Seconeolitsine in Mice (40 mg/kg subcutaneous dose)

| Parameter | Value | Reference |

| Cmax (Peak Serum Concentration) | 1.6 µg/mL | [5][6] |

| AUC0-12h (Area Under the Curve) | 5 µg·h/mL | [5] |

| T1/2 (Elimination Half-life) | 7.8 h | [5] |

| Plasma Protein Binding | 40% (at 1 µg/mL) | [5][6] |

| 80% (at 50 µg/mL) | [5][6] |

Experimental Protocols

Semi-synthesis of Seconeolitsine from Boldine

A detailed, step-by-step protocol for the semi-synthesis of seconeolitsine is not publicly available in the reviewed literature. However, the general approach involves the chemical modification of boldine, a naturally occurring aporphine alkaloid. The synthesis is described as a semi-synthesis, indicating that boldine serves as the starting material or a key intermediate.[5]

DNA Topoisomerase I Inhibition Assay

This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled DNA by Topo I.

Materials:

-

Purified bacterial DNA Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322 or pUC18)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 20 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 30 µg/mL BSA)[2]

-

Seconeolitsine (dissolved in DMSO)

-

Reaction termination solution (e.g., EDTA, SDS, Proteinase K)

-

Agarose gel

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Purified Topo I is pre-incubated with varying concentrations of seconeolitsine in the assay buffer for a defined period (e.g., 10 minutes at 4°C).

-

Supercoiled plasmid DNA is added to the mixture to initiate the relaxation reaction.

-

The reaction is incubated at 37°C for a specific duration (e.g., 30-60 minutes).[2]

-

The reaction is terminated by the addition of the termination solution.

-

The reaction products are resolved by agarose gel electrophoresis.

-

The gel is stained to visualize the DNA topoisomers. Inhibition of Topo I activity is observed as a decrease in the amount of relaxed plasmid and a corresponding increase in the amount of supercoiled plasmid.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains of interest

-

Appropriate liquid growth medium (e.g., casein hydrolysate-based medium for S. pneumoniae)[5]

-

96-well microtiter plates

-

Seconeolitsine stock solution

-

Incubator with controlled atmosphere (e.g., 5% CO₂ for S. pneumoniae)

Protocol:

-

A serial two-fold dilution of seconeolitsine is prepared in the growth medium in the wells of a 96-well plate.

-

Each well is inoculated with a standardized suspension of the bacterial strain.

-

The plate is incubated under appropriate conditions (e.g., 37°C, 5% CO₂) for 18-24 hours.[5]

-

The MIC is determined as the lowest concentration of seconeolitsine at which no visible bacterial growth is observed.

In Vivo Efficacy in a Mouse Model of S. pneumoniae Infection

This model assesses the protective effect of seconeolitsine against a lethal bacterial challenge.

Materials:

-

Laboratory mice (e.g., BALB/c)

-

Virulent strain of S. pneumoniae

-

Anesthetic agent (e.g., ketamine/xylazine mixture)

-

Seconeolitsine formulation for injection (e.g., dissolved in DMSO and diluted in PBS)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Mice are anesthetized.

-

A lethal dose of S. pneumoniae is administered, typically via intraperitoneal or intranasal inoculation.

-

At a specified time post-infection (e.g., 1 hour), treatment with seconeolitsine or a vehicle control is initiated. Dosing can be administered subcutaneously or via another appropriate route.[5]

-

Treatment may be repeated at specified intervals (e.g., every 12 hours for two days).[5]

-

Animal survival is monitored over a period of several days.

-

At selected time points, blood and/or organ tissues can be collected to determine the bacterial load (CFU/mL or CFU/gram of tissue).

Visualizations

Experimental Workflow: Topo I Inhibition Assay

Caption: Workflow for DNA Topoisomerase I inhibition assay.

Logical Relationship: Seconeolitsine Development Funnel

Caption: Seconeolitsine development and its current stage.

Conclusion

Seconeolitsine represents a promising new class of antibacterial agents with a distinct mechanism of action targeting bacterial DNA topoisomerase I. Its efficacy against clinically relevant pathogens, including antibiotic-resistant strains of S. pneumoniae and M. tuberculosis, in both in vitro and in vivo preclinical models, underscores its potential therapeutic value. Further research is warranted to fully elucidate its pharmacokinetic and toxicological profile and to advance this compound towards clinical development.

References

- 1. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 2. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boldine-Derived Alkaloids Inhibit the Activity of DNA Topoisomerase I and Growth of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Determination of Seconeolitsine Minimal Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has been identified as a novel inhibitor of DNA topoisomerase I in bacteria such as Streptococcus pneumoniae and Mycobacterium tuberculosis.[1][2] This mechanism of action makes it a promising candidate for the development of new antimicrobial agents, particularly against strains resistant to other antibiotic classes like fluoroquinolones.[1][3] This document provides a detailed protocol for determining the Minimal Inhibitory Concentration (MIC) of Seconeolitsine using the broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing.[4][5][6][7] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8][9]

Principle of the Assay

The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of Seconeolitsine in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of Seconeolitsine that completely inhibits growth is recorded as the MIC. This method allows for the simultaneous testing of multiple concentrations and provides a quantitative measure of the compound's potency.[7][10]

Data Presentation

The quantitative results of the MIC assay should be summarized in a clear and structured table for easy comparison and analysis.

| Microorganism | Strain ID | Seconeolitsine MIC (µg/mL) | Control Antibiotic MIC (µg/mL) | Interpretation |

| Streptococcus pneumoniae | ATCC 49619 | 8 | 0.5 (Levofloxacin) | - |

| Streptococcus pneumoniae | Clinical Isolate 1 | 16 | 8 (Levofloxacin) | Resistant to Levofloxacin |

| Staphylococcus aureus | ATCC 29213 | 16 | 1 (Ciprofloxacin) | - |

| Escherichia coli | ATCC 25922 | >64 | 0.25 (Ciprofloxacin) | - |

Experimental Protocols

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and specific findings from research on Seconeolitsine.[1][4][5][6]

Materials and Reagents

-

Seconeolitsine (powder)

-

Appropriate solvent for Seconeolitsine (e.g., DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB) or for S. pneumoniae, a casein hydrolysate-based medium with 0.3% sucrose (AGCH medium)[1]

-

Sterile 96-well microtiter plates (U-bottom)

-

Bacterial strains (e.g., Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli)

-

Control antibiotics (e.g., Levofloxacin, Ciprofloxacin)

-

Sterile saline (0.85%)

-

McFarland turbidity standards (0.5)

-

Spectrophotometer

-

Incubator (with 5% CO₂ for S. pneumoniae)[1]

-

Sterile pipettes and tips

-

Multichannel pipette (optional)

Experimental Workflow Diagram

Caption: Workflow for the Seconeolitsine MIC Assay.

Step-by-Step Protocol

1. Preparation of Seconeolitsine Stock Solution a. Dissolve Seconeolitsine powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent should not affect bacterial growth at the final concentration used in the assay. b. Further dilute the stock solution in the appropriate growth medium to create the starting working solution (e.g., 128 µg/mL).

2. Preparation of Bacterial Inoculum a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification (OD at 625 nm). d. Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure a. Add 100 µL of sterile growth medium to all wells of a 96-well microtiter plate. b. Add 100 µL of the Seconeolitsine working solution to the first column of wells, resulting in the highest test concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. d. The last two columns should be reserved for controls:

- Growth Control: Wells containing only growth medium and the bacterial inoculum (no Seconeolitsine).

- Sterility Control: Wells containing only growth medium (no bacteria, no Seconeolitsine). e. Inoculate all wells (except the sterility control) with 100 µL of the final diluted bacterial suspension. This will bring the final volume in each well to 200 µL and dilute the Seconeolitsine concentrations to their final test values.

4. Incubation a. Seal the microtiter plates (e.g., with a breathable film) to prevent evaporation. b. Incubate the plates at 37°C for 18-24 hours. For fastidious organisms like S. pneumoniae, incubate in an atmosphere of 5% CO₂.[1]

5. Reading and Interpreting Results a. After incubation, visually inspect the wells for turbidity. The growth control should be turbid, and the sterility control should be clear. b. The MIC is the lowest concentration of Seconeolitsine at which there is no visible growth (i.e., the well is clear). c. A background-subtracting plate reader can also be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.

Mechanism of Action: Inhibition of DNA Topoisomerase I

Seconeolitsine acts by inhibiting bacterial DNA topoisomerase I.[1][11] This enzyme is crucial for relaxing the negative supercoils in DNA that arise during replication and transcription.[11] By inhibiting this enzyme, Seconeolitsine leads to an accumulation of excessive negative supercoiling, which disrupts essential cellular processes and ultimately leads to bacterial cell death.[1][2]

Caption: Inhibition of DNA Topoisomerase I by Seconeolitsine.

Quality Control

For each batch of MIC testing, it is essential to include a quality control (QC) strain with a known MIC value for Seconeolitsine and the control antibiotic. The results for the QC strain should fall within the established acceptable range to ensure the validity of the experiment. Standard QC strains such as S. aureus ATCC 29213 and E. coli ATCC 25922 are commonly used.

Conclusion

This protocol provides a comprehensive and standardized method for determining the MIC of Seconeolitsine against various bacterial species. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is crucial for the preclinical evaluation of this novel antimicrobial compound. The unique mechanism of action of Seconeolitsine as a DNA topoisomerase I inhibitor highlights its potential as a valuable new therapeutic agent in an era of growing antibiotic resistance.

References

- 1. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 3. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iacld.com [iacld.com]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. nih.org.pk [nih.org.pk]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apec.org [apec.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. Type IA Topoisomerases as Targets for Infectious Disease Treatments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Seconeolitsine in Stre-ptococcus pneumoniae Growth Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae is a major human pathogen responsible for a wide range of diseases, including pneumonia, meningitis, and sepsis.[1][2] The rise of antibiotic resistance in this bacterium necessitates the development of novel therapeutic agents.[3][4][5] Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, has emerged as a promising antimicrobial agent with a unique mechanism of action against S. pneumoniae.[3][6] Unlike fluoroquinolones that target type II DNA topoisomerases, seconeolitsine specifically inhibits DNA topoisomerase I (Topo I), an essential enzyme for maintaining DNA topology during replication and transcription.[2][6] This document provides detailed application notes and protocols for studying the growth inhibitory effects of seconeolitsine on S. pneumoniae.

Mechanism of Action

Seconeolitsine exerts its bactericidal effect by inhibiting the activity of DNA topoisomerase I in S. pneumoniae.[3][6] Topo I is responsible for relaxing DNA supercoils.[6] Inhibition of Topo I by seconeolitsine leads to an increase in negative DNA supercoiling, which triggers a global transcriptional response and ultimately inhibits bacterial growth.[3] This mechanism is distinct from that of fluoroquinolones, which target DNA gyrase and topoisomerase IV.[2][6] Consequently, seconeolitsine demonstrates efficacy against fluoroquinolone-resistant strains of S. pneumoniae.[3][4][5]

References

- 1. Isolation, Identification, and Antimicrobial Susceptibility Testing of Streptococcus pneumoniae [protocols.io]

- 2. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Seconeolitsine, the Novel Inhibitor of DNA Topoisomerase I, Protects against Invasive Pneumococcal Disease Caused by Fluoroquinolone-Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

Application of Seconeolitsine in Studying Fluoroquinolone Resistance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critical class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and transcription.[1][2] However, the emergence of fluoroquinolone-resistant strains, primarily through mutations in the gyrA and parC genes encoding these topoisomerases and through the action of efflux pumps, poses a significant threat to their clinical efficacy.[3][4]

Seconeolitsine, a semi-synthetic phenanthrene alkaloid derived from boldine, presents a promising alternative strategy for combating fluoroquinolone-resistant bacteria.[5] Unlike fluoroquinolones, Seconeolitsine targets DNA topoisomerase I, a type I topoisomerase responsible for relaxing DNA supercoiling.[5][6] This distinct mechanism of action allows Seconeolitsine to circumvent the common resistance mechanisms that render fluoroquinolones ineffective.[5][6]